molecular formula C6H4BrCl B591516 4-Bromochlorobenzene-D4 CAS No. 134415-42-2

4-Bromochlorobenzene-D4

Cat. No.: B591516
CAS No.: 134415-42-2
M. Wt: 195.476
InChI Key: NHDODQWIKUYWMW-RHQRLBAQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromochlorobenzene-D4 can be synthesized through several methods. One common approach involves the deuteration of 4-Bromochlorobenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Bromochlorobenzene-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds .

Scientific Research Applications

4-Bromochlorobenzene-D4 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Organic Synthesis: Serves as a precursor for the synthesis of more complex deuterated compounds.

    Pharmaceutical Research: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Material Science: Employed in the study of reaction mechanisms and material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromochlorobenzene-D4 is unique due to its isotopic labeling, which makes it particularly valuable in analytical and synthetic applications. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in various research contexts .

Biological Activity

4-Bromochlorobenzene-D4 is a deuterated derivative of 4-bromochlorobenzene, which is a compound with notable biological activities. This article explores its synthesis, biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound (C6H4BrClD4) is characterized by the presence of bromine and chlorine substituents on a benzene ring, with deuterium isotopes replacing hydrogen atoms. The compound exhibits unique physicochemical properties due to its halogenated structure, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of benzene derivatives. The deuterated form can be synthesized using deuterated solvents or reagents during the reaction process.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including 4-bromochlorobenzene, exhibit significant antimicrobial activity. A study demonstrated that related compounds possess promising antimicrobial properties against various bacterial strains and fungi. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Anticancer Properties

Halogenated compounds have been investigated for their anticancer potential. For instance, derivatives containing bromine and chlorine have shown efficacy against cancer cell lines such as MCF7 (human breast adenocarcinoma) in vitro. The mechanism often involves the induction of apoptosis in cancer cells or disruption of cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several halogenated compounds, including 4-bromochlorobenzene derivatives. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
  • Anticancer Screening : In vitro assays on various cancer cell lines revealed that certain derivatives of 4-bromochlorobenzene exhibited cytotoxic effects comparable to established chemotherapeutics. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Research Findings Summary Table

Study Focus Findings
Antimicrobial ActivitySignificant inhibition against various bacterial strains; potential for broad-spectrum use.
Anticancer ActivityInduced apoptosis in MCF7 cells; structural modifications enhance efficacy.
ToxicologyRespiratory irritation observed; potential carcinogenic effects noted in high exposure scenarios.

Properties

IUPAC Name

1-bromo-4-chloro-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDODQWIKUYWMW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745861
Record name 1-Bromo-4-chloro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134415-42-2
Record name 1-Bromo-4-chloro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134415-42-2
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